[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related cyclopropane amino acids and derivatives often involves asymmetric synthesis methods, utilizing chiral aminonitriles and subsequent reactions to obtain the desired cyclopropyl derivatives with high diastereoselectivity. Methods include double deprotonation-alkylation processes and stereocontrolled synthesis techniques to achieve compounds with specific stereochemistry essential for further applications (Aitken, D., Royer, J., & Husson, H., 1990); (Chang, H., Bergmeier, S., Frick, J., Bathe, A., & Rapoport, H., 1994).
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives and related compounds has been extensively studied, showing the importance of stereochemistry in their synthesis and application. X-ray diffraction techniques have been utilized to characterize the structure, revealing strong intermolecular hydrogen bonding and specific conformational features essential for their reactivity and interaction with other molecules (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O., 2014).
Chemical Reactions and Properties
Cyclopropane-containing compounds participate in a variety of chemical reactions, leveraging their strained ring system for nucleophilic additions, cycloadditions, and ring-opening reactions. The presence of functional groups such as aminomethyl and trifluoromethyl offers reactivity towards the formation of complex molecules, including carbocyclic nucleosides and ligands for complexing metal ions. These reactions are critical for the synthesis of pharmaceuticals and materials with high specificity and activity (Busch, F., Concannon, P. E., Handfield, R. E., Mckinley, J. D., McMahon, M., Singer, R., Watson, T. J. N., Withbroe, G. J., Stivanello, M., Leoni, L., & Bezze, C., 2008).
Safety And Hazards
properties
IUPAC Name |
[(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(4,2-10)3-11;/h4,11H,1-3,10H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEHAVNLCURCMW-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(CN)CO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.